2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
Description
Properties
CAS No. |
303085-47-4 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H18N2O4/c23-20(22-21-13-19-7-4-12-24-19)15-26-18-10-8-17(9-11-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)/b21-13+ |
InChI Key |
SOKCHBAKEIJBOT-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the reaction of 4-(benzyloxy)phenol with 2-chloroacetohydrazide, followed by condensation with furan-2-carbaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy and benzyloxy derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, affecting cellular signaling.
DNA Interaction: Could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
- CAS No.: 303085-47-4
- Molecular Formula : C₂₀H₁₈N₂O₄
- Molecular Weight : 350.37 g/mol .
Structural Features :
- A phenoxy group substituted with a benzyloxy moiety at the para position.
- A hydrazide backbone conjugated to a furan-2-ylmethylene Schiff base.
- Key functional groups: ether (benzyloxy), hydrazide, and imine (C=N).
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Key Analogues
Key Differences in Physicochemical Properties
Solubility and Lipophilicity: The target compound’s benzyloxy and furan groups confer moderate lipophilicity, likely reducing aqueous solubility compared to polar derivatives like 4b (chloro substituents enhance polarity but may lower solubility due to crystallinity) .
Electronic Effects :
- Electron-withdrawing groups (e.g., chloro in 4b and 13 ) increase electrophilicity of the imine bond, enhancing reactivity toward nucleophiles. In contrast, the target’s furan ring provides electron-rich conjugation, stabilizing the Schiff base .
- The methoxy group in 17a and 4-methoxybenzylidene derivatives (e.g., ) donates electrons, altering electronic distribution across the hydrazide backbone .
Spectral and Analytical Data
- IR Spectroscopy :
- NMR Data :
- The furan-2-ylmethylene proton in the target compound resonates at δ 7.6–8.0 ppm (¹H-NMR), distinct from chloro analogs (δ 7.8–8.5 ppm for aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
